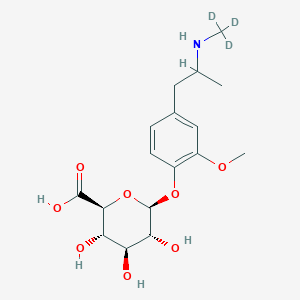![molecular formula C20H17N5O2 B13861030 1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid](/img/structure/B13861030.png)
1-(2-Aminoethyl)-3-[2-(Quinolin-3-Yl)pyridin-4-Yl]-1h-Pyrazole-5-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including an aminoethyl group, a quinolinyl group, a pyridinyl group, and a pyrazole carboxylic acid. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic synthesis The process may start with the preparation of the quinolinyl and pyridinyl intermediates, followed by their coupling with a pyrazole derivative
Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced catalytic systems, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The quinolinyl and pyridinyl rings can be reduced under specific conditions to form hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Hydrogenated quinolinyl and pyridinyl derivatives.
Substitution: Alkylated or acylated derivatives at the aminoethyl group.
Scientific Research Applications
1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-carboxylic acid depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: 1-(2-aminoethyl)-3-(2-(quinolin-3-yl)pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H17N5O2 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-(2-aminoethyl)-5-(2-quinolin-3-ylpyridin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C20H17N5O2/c21-6-8-25-19(20(26)27)11-18(24-25)14-5-7-22-17(10-14)15-9-13-3-1-2-4-16(13)23-12-15/h1-5,7,9-12H,6,8,21H2,(H,26,27) |
InChI Key |
IDPLDWUOSVSMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CC(=C3)C4=NN(C(=C4)C(=O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
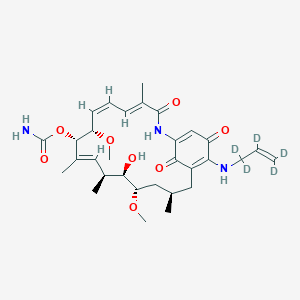


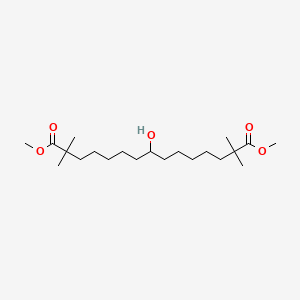
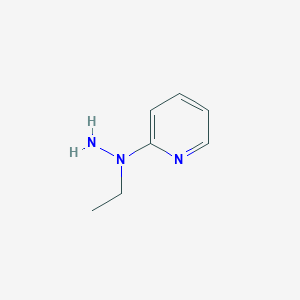
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
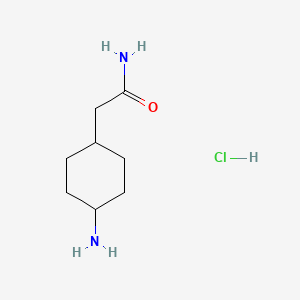
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
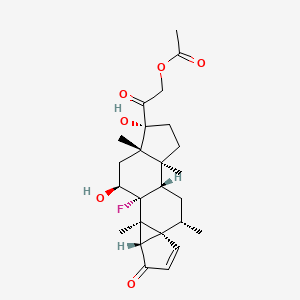

![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
